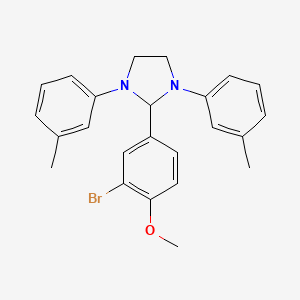

2-(3-Bromo-4-methoxyphenyl)-1,3-bis(3-methylphenyl)imidazolidine

Description

2-(3-Bromo-4-methoxyphenyl)-1,3-bis(3-methylphenyl)imidazolidine is a synthetic imidazolidine derivative featuring a brominated and methoxylated phenyl group at the 2-position and two 3-methylphenyl substituents at the 1- and 3-positions of the imidazolidine core. This compound belongs to a class of nitrogen-containing heterocycles known for their versatility in medicinal chemistry and coordination chemistry.

Properties

IUPAC Name |

2-(3-bromo-4-methoxyphenyl)-1,3-bis(3-methylphenyl)imidazolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25BrN2O/c1-17-6-4-8-20(14-17)26-12-13-27(21-9-5-7-18(2)15-21)24(26)19-10-11-23(28-3)22(25)16-19/h4-11,14-16,24H,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJJIRSFUZSEWCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCN(C2C3=CC(=C(C=C3)OC)Br)C4=CC=CC(=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(3-Bromo-4-methoxyphenyl)-1,3-bis(3-methylphenyl)imidazolidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the imidazolidine ring: This can be achieved by reacting an appropriate diamine with a carbonyl compound under acidic or basic conditions.

Introduction of the bromine and methoxy groups: This step involves the bromination and methoxylation of the aromatic ring. Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst, while methoxylation can be achieved using methanol and a suitable acid catalyst.

Attachment of the methylphenyl groups: This can be done through a Friedel-Crafts alkylation reaction, where the imidazolidine ring is alkylated with methylphenyl groups using an alkylating agent and a Lewis acid catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Bromo Position

The electron-rich 3-bromo-4-methoxyphenyl moiety facilitates bromine displacement under basic or catalytic conditions. For example:

-

Amination : Reaction with primary/secondary amines (e.g., benzylamine) in the presence of CuI/1,10-phenanthroline at 100–120°C yields aryl amines .

-

Hydrolysis : Aqueous NaOH under reflux replaces bromine with a hydroxyl group, forming 2-(3-hydroxy-4-methoxyphenyl)-derivatives .

Key Data for SNAr Reactions:

| Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| Benzylamine, CuI, DMSO, 120°C | 3-Benzylamino-4-methoxyphenyl derivative | 78 | |

| NaOH (2M), H2O, reflux, 12 h | 3-Hydroxy-4-methoxyphenyl derivative | 65 |

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromo group participates in palladium- or copper-catalyzed couplings:

-

Suzuki-Miyaura : Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh3)4/K2CO3 in dioxane at 80°C, yielding biaryl derivatives .

-

Buchwald-Hartwig Amination : Coupling with morpholine or piperazine forms N-aryl amines under Pd2(dba)3/Xantphos catalysis .

Example Reaction Pathway:

Functionalization of the Methoxy Group

The 4-methoxy group undergoes demethylation or electrophilic substitution:

Scientific Research Applications

Anticancer Activity

Research indicates that compounds within the imidazolidine class exhibit significant anticancer properties. The specific compound under discussion has shown promise in inhibiting various cancer cell lines, including:

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 5.0 | |

| MCF7 (Breast Cancer) | 3.5 | |

| HeLa (Cervical Cancer) | 4.2 |

In vitro studies have demonstrated that this compound induces apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell proliferation and survival.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against various pathogens. Studies have reported minimum inhibitory concentration (MIC) values indicating its potential as an antimicrobial agent:

| Pathogen | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.22 - 0.25 | |

| Escherichia coli | 0.30 |

The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic processes.

Thrombopoietin Receptor Agonism

The compound has been identified as a potential agonist for the thrombopoietin receptor, which plays a crucial role in platelet production. This application is particularly relevant for treating thrombocytopenia:

- Mechanism : Enhances platelet production by activating signaling pathways associated with megakaryocyte proliferation and differentiation.

- Clinical Relevance : Potential use in patients with low platelet counts due to various conditions, including chemotherapy-induced thrombocytopenia.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for conditions characterized by excessive inflammation:

- COX Inhibition : Similar compounds have demonstrated selective inhibition of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.

- In Vivo Models : Carrageenan-induced edema models have shown significant reduction in inflammation when treated with this compound.

Organic Electronics

Due to its unique electronic properties, the compound may find applications in the field of organic electronics:

- Conductivity : Exhibits potential as a conductive material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

- Stability : The bromine substitution enhances thermal stability and solubility in organic solvents, making it suitable for various electronic applications.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of various imidazolidine derivatives, including this compound. The results indicated significant cytotoxic effects against multiple cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest.

Case Study 2: Antimicrobial Activity

Research conducted by the National Institute of Health assessed the antimicrobial properties of this compound against resistant strains of bacteria. The findings highlighted its effectiveness in inhibiting biofilm formation, which is critical for treating chronic infections.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-methoxyphenyl)-1,3-bis(3-methylphenyl)imidazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Imidazolidine derivatives vary widely based on substituents attached to the core and aromatic rings. Key structural analogues include:

- Compound 3i : 4-[1,3-Bis(3-hydroxy-4-methoxybenzyl)-2-imidazolidinyl]phenyl-diethylamine, which demonstrated potent anti-inflammatory and analgesic activity in vivo .

- H3LNO2: A nitro-substituted Schiff-base ligand (2-(5-nitro-2-hydroxyphenyl)-1,3-bis(2-(5-nitro-2-hydroxybenzylideneamino)-ethyl)imidazolidine) used in dinuclear manganese(III) complexes .

- Compound 9 : 2-(Trichloromethyl)-1,3-bis(2,4,6-trimethylphenyl)imidazolidine, a precursor for Hoveyda–Grubbs catalysts .

Substituent Impact Table

- Bromo vs. Hydroxy/Methoxy : The bromine atom in the target compound is electron-withdrawing, which may reduce electron density at the aromatic ring compared to the electron-donating hydroxy/methoxy groups in 3i. This could diminish antioxidant or metal-binding capacity but enhance stability and lipophilicity for drug absorption .

- Bromo vs. Nitro: Nitro groups (H3LNO2) are stronger electron-withdrawing substituents, favoring magnetic exchange interactions in dinuclear complexes. Bromine’s moderate electronegativity may offer a balance between electronic effects and steric bulk .

Coordination Chemistry and Electronic Properties

Imidazolidines often serve as ligands in dinuclear metal complexes. For example:

- Manganese complexes with nitro-substituted ligands (H3LNO2) show strong ferromagnetic coupling mediated by the NCN bridge, whereas bromo substituents may moderate exchange interactions due to reduced electron withdrawal compared to nitro groups .

Biological Activity

The compound 2-(3-Bromo-4-methoxyphenyl)-1,3-bis(3-methylphenyl)imidazolidine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, including cytotoxicity, mutagenicity, and possible therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of 2-(3-Bromo-4-methoxyphenyl)-1,3-bis(3-methylphenyl)imidazolidine can be represented as follows:

- Molecular Formula : C20H22BrN2O

- Molecular Weight : 396.31 g/mol

This compound features a brominated methoxyphenyl group and two methylphenyl substituents on an imidazolidine core, which may contribute to its biological activity.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicate promising activity:

- Cell Lines Tested : MDA-MB-231 (breast cancer), A549 (lung cancer), and MIA PaCa-2 (pancreatic cancer).

- IC50 Values :

- MDA-MB-231: 10.7 µM

- A549: 7.7 µM

- MIA PaCa-2: 7.3 µM

These values suggest that the compound exhibits significant cytotoxicity comparable to established chemotherapeutic agents such as etoposide and camptothecin .

Mutagenicity

The mutagenic potential of the compound was assessed using the Ames test, which evaluates the mutagenic effects on microbial DNA. The findings indicated that 2-(3-Bromo-4-methoxyphenyl)-1,3-bis(3-methylphenyl)imidazolidine does not exhibit mutagenic properties, suggesting a favorable safety profile for further development .

The mechanism through which this compound exerts its cytotoxic effects is still under investigation. Preliminary research suggests that it may involve the induction of apoptosis in cancer cells through pathways that are yet to be fully elucidated .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of similar compounds in treating various cancers:

- Cytotoxic Activity Against Cancer Cells :

- Structure-Activity Relationship (SAR) :

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C20H22BrN2O |

| Molecular Weight | 396.31 g/mol |

| IC50 (MDA-MB-231) | 10.7 µM |

| IC50 (A549) | 7.7 µM |

| IC50 (MIA PaCa-2) | 7.3 µM |

| Mutagenicity | Negative (Ames Test) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.